REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([O:16][CH3:17])[cH:18][cH:19][c:20]1[CH2:21][N:6]1[CH:7]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:8][C:9]1=[O:10].[CH3:30][C:31]#[N:32].[Na+:22].[Na+:23].[OH2:29].[OH:24][P:25](=[O:26])([O-:27])[O-:28]>>[NH:6]1[CH:7]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:8][C:9]1=[O:10]
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Name
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CCOC(=O)C1CC(=O)N1Cc1ccc(OC)cc1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CC(=O)N1Cc1ccc(OC)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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O=P([O-])([O-])O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])([O-])O
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |